molecular formula C14H12BrN3O B8370211 3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol

3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol

Cat. No. B8370211
M. Wt: 318.17 g/mol
InChI Key: XNEXKSCDAXUSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029409B2

Procedure details

To a cold solution of 6-bromo-2-methylpyrimidine-4-carbaldehyde oxime (0.4 g, 1.852 mmol Preparation #17) and styrene (0.257 mL, 2.222 mmol) in DCM (10 mL) was added sodium hypochlorite solution (0.229 mL, 3.70 mmol). The reaction mixture was stirred for about 2 h and diluted with DCM (50 mL), successively washed with water (2×30 mL) and brine (1×30 mL). The organic layer was dried over sodium sulphate and evaporated to dryness under reduced pressure. The resulting mixture was purified by silica gelchromatography eluting with 40% EtOAc in hexane. Relevant fractions containing the required compound were combined and evaporated to dryness under reduced pressure to afford 3-(6-bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol 0.25 g (42.4%), 1H NMR (400 MHz, DMSO): δ 8.00 (s, 1H), 7.40 (m, 5H), 5.90 (m, 1H), 3.93 (m, 1H), 3.41 (m, 1H), 2.64 (s, 3H), MS m/z: 320 (M+H)+.
Name
6-bromo-2-methylpyrimidine-4-carbaldehyde oxime
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.257 mL
Type
reactant
Reaction Step One
Quantity
0.229 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH:9]=[N:10][OH:11])[CH:3]=1.[CH2:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl[O-].[Na+]>C(Cl)Cl>[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9]2[CH2:12][CH:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[O:11][N:10]=2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
6-bromo-2-methylpyrimidine-4-carbaldehyde oxime
Quantity
0.4 g
Type
reactant
Smiles
BrC1=CC(=NC(=N1)C)C=NO
Name
Quantity
0.257 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0.229 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
successively washed with water (2×30 mL) and brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by silica gelchromatography
WASH
Type
WASH
Details
eluting with 40% EtOAc in hexane
ADDITION
Type
ADDITION
Details
Relevant fractions containing the required compound
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=NC(=N1)C)C1=NOC(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 42.4%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.